molecular formula C21H20FN5O B12126497 2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12126497
M. Wt: 377.4 g/mol
InChI Key: RTENJZWWKIDWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused pyrrole-quinoxaline core. Key structural features include:

  • Position 2: An amino group, critical for hydrogen bonding and solubility.
  • Position 3: An N-butyl carboxamide, enhancing lipophilicity and influencing pharmacokinetic properties.

Properties

Molecular Formula

C21H20FN5O

Molecular Weight

377.4 g/mol

IUPAC Name

2-amino-N-butyl-1-(3-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C21H20FN5O/c1-2-3-11-24-21(28)17-18-20(26-16-10-5-4-9-15(16)25-18)27(19(17)23)14-8-6-7-13(22)12-14/h4-10,12H,2-3,11,23H2,1H3,(H,24,28)

InChI Key

RTENJZWWKIDWOY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-nitroaniline derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is introduced to the pyrroloquinoxaline core.

    Amination and Carboxamide Formation: The final steps involve the introduction of the amino and carboxamide groups. This can be done through amination reactions using reagents like ammonia or primary amines, followed by carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group or reduce other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce various amines.

Scientific Research Applications

2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The fluorophenyl group may enhance binding affinity to these targets, while the pyrroloquinoxaline core could facilitate the compound’s entry into cells and its interaction with intracellular pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their differences:

Compound ID & Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound :
2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
C21H21FN5O* 385.42* - Meta-fluorophenyl enhances electronic effects.
- N-butyl improves lipophilicity.
:
2-amino-1-(2-fluorophenyl)-N-propyl-pyrrolo[3,2-b]quinoxaline-3-carboxamide
C20H19FN5O* 364.40* - Ortho-fluorophenyl may reduce steric hindrance.
- Shorter alkyl chain (propyl) decreases lipophilicity.
:
2-amino-1-(3-fluorophenyl)-N-(prop-2-en-1-yl)-...carboxamide
Not provided Not provided - Unsaturated propenyl group may alter metabolic pathways.
- Shared 3-fluorophenyl with target.
:
2-amino-1-(3-methoxyphenyl)-...carboxamide
C18H15N5O2 337.35 - Methoxy group increases electron density.
- Primary carboxamide (no N-alkyl) reduces lipophilicity.
:
2-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-...carboxamide
C26H22FN5O2 455.49 - Bulky benzyl groups increase molecular weight.
- Methoxybenzyl enhances π-π interactions.
:
2-amino-1-(2,5-dimethoxyphenyl)-N-(2-morpholinylethyl)-...carboxamide
C25H28N6O4 476.53 - Morpholine improves solubility via hydrogen bonding.
- Dimethoxy groups add steric bulk.

*Estimated values based on structural analogs.

Key Findings from Structural Analysis

Substituent Position Effects :

  • Fluorine at the meta position (target compound) balances electronic effects and steric demands compared to ortho () or para () positions.
  • Methoxy groups () increase electron density but may reduce metabolic stability compared to fluorine.

Alkyl Chain Modifications: N-butyl (target) vs. N-propyl (): The longer alkyl chain in the target compound likely enhances membrane permeability but may reduce aqueous solubility.

Bulk and Solubility :

  • Bulky substituents (e.g., benzyl in ) increase molecular weight and may limit bioavailability.
  • Morpholine () and methoxy groups improve solubility, critical for drug-like properties.

Hypothesized Pharmacological Implications

  • Target Compound : The combination of 3-fluorophenyl and N-butyl may optimize lipophilicity and target binding, making it a candidate for central nervous system (CNS) penetration.
  • : The primary carboxamide and methoxy group could favor interactions with polar residues in enzyme active sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.